15-Keto Prostaglandin E0-d4 is a chemically modified derivative of prostaglandin E, specifically designed for analytical and research purposes. It serves as an internal standard in mass spectrometry techniques for quantifying prostaglandin metabolites. This compound is synthesized from arachidonic acid, a key fatty acid involved in various physiological processes, including inflammation and immune response.
The primary source of 15-Keto Prostaglandin E0-d4 is through the enzymatic conversion of prostaglandins by specific dehydrogenases, particularly the enzyme 15-hydroxyprostaglandin dehydrogenase. This enzyme catalyzes the oxidation of the 15-hydroxyl group in prostaglandins, leading to the formation of the corresponding keto derivative, which has reduced biological activity compared to its parent compounds .
15-Keto Prostaglandin E0-d4 belongs to the class of eicosanoids, which are signaling molecules derived from fatty acids. Specifically, it is classified under prostaglandins, a group of bioactive lipids that play crucial roles in various physiological functions such as inflammation, vasodilation, and modulation of immune responses.
The synthesis of 15-Keto Prostaglandin E0-d4 can be achieved through several methods:
The molecular structure of 15-Keto Prostaglandin E0-d4 features a cyclopentane ring with various functional groups including hydroxyl and keto groups. The specific arrangement of these groups contributes to its biological properties:
15-Keto Prostaglandin E0-d4 participates in various biochemical reactions, primarily as a metabolite:
The mechanism by which 15-Keto Prostaglandin E0-d4 exerts its effects involves:
Quantitative studies reveal that at certain concentrations, 15-Keto Prostaglandin E0-d4 can significantly alter cellular responses related to inflammation and immunity.
15-Keto Prostaglandin E0-d4 is primarily utilized in scientific research:
This compound's diverse applications highlight its significance in both analytical chemistry and biomedical research contexts.
15-Keto Prostaglandin E0-d4 (C₂₀H₂₆D₄O₅) is a deuterium-stabilized analog of the endogenous metabolite 15-keto Prostaglandin E0. Its structure features four deuterium atoms at the 3,3,4,4 positions of the carboxylic acid side chain, replacing protium atoms. This isotopic labeling retains the core functional groups: the 15-ketone moiety, cyclopentane ring with C11-hydroxyl, and α,β-unsaturated carbonyl system (Fig 1A). The deuterium incorporation does not alter steric bulk but enhances molecular mass by 4 Da compared to the non-deuterated form (350.45 g/mol → 354.47 g/mol). This modification strategically preserves the compound’s reactivity (e.g., electrophilicity at C9/C11) while enabling distinct detection via mass spectrometry. Synonymous nomenclature includes 11α-Hydroxy-9,15-dioxoprostanoic acid-d4 and 3-Hydroxy-5-oxo-2-(3-oxooctyl)-cyclopentaneheptanoic acid-d4, reflecting its stereospecific oxidation states [2] [4] [6].
Table 1: Structural Identifiers of 15-Keto Prostaglandin E0-d4
Property | Specification |
---|---|
IUPAC Name | (11α)-11-Hydroxy-9,15-dioxo-prostan-1-oic-3,3,4,4-d4 acid |
Deuterium Positions | Carboxylic acid chain (C3, C4) |
Key Functional Groups | 15-ketone, C11-hydroxyl, α,β-unsaturated ketone |
Molecular Formula | C₂₀H₂₆D₄O₅ |
Synthesis involves catalytic deuteration of the precursor prostaglandin E0 analog using deuterium gas or deuterated reducing agents, followed by oxidation at C15 via 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to introduce the ketone group. Critical purification steps include solid-phase extraction (SPE) with Bond Elut Si cartridges and thin-layer chromatography (TLC), ensuring >99% isotopic purity and chemical stability [1] [5]. The deuterated derivative exhibits enhanced metabolic stability compared to its non-deuterated counterpart due to the kinetic isotope effect, which slows enzymatic degradation (e.g., by prostaglandin reductases). Accelerated stability studies confirm integrity under argon at -20°C for ≥6 months, though the α,β-unsaturated carbonyl remains susceptible to nucleophilic attack (e.g., by cellular thiols) [4] [5] [9].
GC-NICI-MS/MS analysis reveals diagnostic fragmentation patterns essential for identification and quantification (Fig 1B). The derivatized PFB (pentafluorobenzyl) ester-TMS (trimethylsilyl) ether derivative yields a molecular ion at m/z 573 [M-PFB]⁻. Characteristic fragments include:
Table 2: Mass Spectrometric Signatures of 15-Keto Prostaglandin E0-d4
Derivatization | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
---|---|---|---|
PFB ester-TMS ether | 573 | 479, 389 | 15–25 |
Underivatized (LC-MS) | 353.3 [M-H]⁻ | 309.2, 291.2 | 10–20 |
Comprehensive Compound Nomenclature
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9